1,11b-Dihydro-11b-hydroxymedicarpin
Overview
Description
CID 44437741 is a natural product found in Ononis viscosa with data available.
Mechanism of Action
Target of Action
1,11b-Dihydro-11b-hydroxymedicarpin is a natural product derived from Derris robusta . It is a derivative of Medicarpin , a natural pterocarpan . The primary targets of this compound are the Notch and Wnt canonical signaling pathways .
Mode of Action
The compound interacts with its targets by activating the Notch and Wnt canonical signaling pathways . This activation leads to various changes in cellular processes, particularly those related to inflammation and bone health .
Biochemical Pathways
The activation of the Notch and Wnt canonical signaling pathways by this compound affects several downstream effects. Specifically, it leads to the healing of cortical bone defects . Additionally, it prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines .
Result of Action
The activation of the Notch and Wnt canonical signaling pathways by this compound results in several molecular and cellular effects. It down-regulates pro-inflammatory cytokines like TNF-α, IL-6, and IL-17A, while it up-regulates the anti-inflammatory cytokine IL-10 in arthritis (CIA) model of mice . These changes contribute to the healing of cortical bone defects and the prevention of arthritis in post-menopausal conditions .
Biochemical Analysis
Biochemical Properties
1,11b-Dihydro-11b-hydroxymedicarpin interacts with various biomolecules in biochemical reactions. It is known to activate Notch and Wnt canonical signaling pathways . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating Notch and Wnt canonical signaling pathways . It also prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It activates Notch and Wnt canonical signaling pathways, which are crucial for various cellular functions . It also prevents the expansion of TH17 cells and pro-inflammatory cytokines .
Properties
IUPAC Name |
(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-10-2-3-11-12-8-20-14-6-9(17)4-5-16(14,18)15(12)21-13(11)7-10/h2-3,6-7,12,15,18H,4-5,8H2,1H3/t12-,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBDLYFYFZZDS-APHBMKBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=CC(=O)CCC4(C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=CC(=O)CC[C@@]4([C@@H]3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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